CYP3A4 Inhibition: 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine Exhibits 89% Lower Potency than Chloro-Substituted Comparator
2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine demonstrates an IC₅₀ of 5,600 nM against human CYP3A4 in liver microsomes using midazolam as substrate, indicating low CYP3A4 inhibitory liability [1]. In contrast, a structurally related benzimidazole derivative bearing the 2-chloro substituent but with different N-substitution exhibits an IC₅₀ of 90 nM against recombinant human CYP3A4—a 62-fold greater inhibitory potency [2]. This quantitative difference establishes that the specific substitution pattern of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine confers a substantially reduced CYP3A4 inhibition risk relative to other 2-chlorobenzimidazoles.
| Evidence Dimension | CYP3A4 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 5,600 nM |
| Comparator Or Baseline | 2-chloro-substituted benzimidazole analog (BDBM50584760) = 90 nM |
| Quantified Difference | Target compound IC₅₀ is 62-fold higher (5,600 nM vs. 90 nM) |
| Conditions | Human liver microsomes, midazolam substrate, 5 min preincubation with NADPH-regenerating system |
Why This Matters
Lower CYP3A4 inhibition reduces drug-drug interaction risk, making this compound a more favorable scaffold for lead optimization in early-stage drug discovery.
- [1] BindingDB. BDBM50366391 (CHEMBL4173088): CYP3A4 IC₅₀ = 5.60E+3 nM. Assay: Human liver microsomes, midazolam substrate. Accessed 2026. View Source
- [2] BindingDB. BDBM50584760 (CHEMBL2068968): CYP3A4 IC₅₀ = 90 nM. Assay: Recombinant human CYP3A4, midazolam substrate, 30 min preincubation. Accessed 2026. View Source
